Dphppa

Description

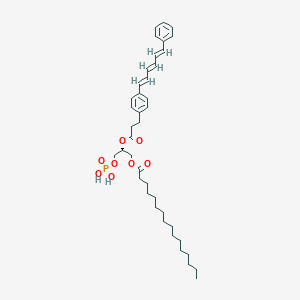

Structure

2D Structure

Properties

CAS No. |

124345-22-8 |

|---|---|

Molecular Formula |

C40H57O8P |

Molecular Weight |

696.8 g/mol |

IUPAC Name |

[(2R)-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]-3-phosphonooxypropyl] hexadecanoate |

InChI |

InChI=1S/C40H57O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-26-39(41)46-33-38(34-47-49(43,44)45)48-40(42)32-31-37-29-27-36(28-30-37)25-18-15-14-17-22-35-23-19-16-20-24-35/h14-20,22-25,27-30,38H,2-13,21,26,31-34H2,1H3,(H2,43,44,45)/b15-14+,22-17+,25-18+/t38-/m1/s1 |

InChI Key |

ABEDEAONQWPDLX-WSKUTTHJSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |

Synonyms |

1-palmitoyl-2-((2-(4-(6-phenyl-1,3,5-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidic acid DPHpPA |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dphppa

Strategies for Dphppa Synthesis in Academic Laboratories

Several synthetic routes have been developed for the preparation of this compound. One common approach involves the reaction of di-tert-butylphosphine (B3029888) with N,N-dimethyl-p-bromoaniline, typically catalyzed by tris(dibenzylideneacetone)dipalladium and utilizing sodium tert-butoxide as a base. Alternatively, di-tert-butylphosphine can be subjected to a reaction with butyllithium, followed by a subsequent reaction with N,N-dimethyl-p-bromoaniline google.com.

A highly efficient method for synthesizing this compound involves the reaction of N,N-dimethylaniline, 4-dimethylaminopyridine, cuprous acetate, and di-tert-butylphosphine chloride. This particular synthetic pathway has demonstrated high yields, often reaching 95-96% google.com. Another reported method involves the low-temperature lithiation of di-tert-butylphosphine under an inert gas atmosphere, followed by its reaction with N,N-dimethyl p-chloroaniline google.com.

Design and Preparation of this compound Analogs for Targeted Research Applications

The design and preparation of this compound analogs are driven by the desire to fine-tune its electronic and steric properties for specific research applications, particularly in catalysis. One notable derivatization involves the synthesis of a water-soluble this compound analog, PPh2(CH2CH2NMe3+I-), which expands its applicability to aqueous reaction systems researchgate.nettandfonline.com.

Modifications to related aminophosphine (B1255530) ligands, such as N,N-dimethyl-1-(o-(diphenylphosphino)phenyl)ethylamine, have also been explored. These modifications include the replacement of phenyl substituents on the phosphorus atom with cyclohexyl groups (yielding dicyphos) or tert-butyl groups (yielding dibutphos). Furthermore, the replacement of one of the N-methyl groups in this compound with a CH2CH2N(CH3)2 moiety can lead to the formation of a tridentate ligand known as diamphos uwo.ca.

This compound itself is widely employed to form complexes with various transition metals, including palladium, nickel, and copper, leveraging its strong coordination properties leapchem.comkanto.com.myunibestpharm.comkanto.co.jpmsesupplies.com. For instance, PdCl(crotyl)Amphos is a well-characterized palladium(II) complex that incorporates the this compound ligand benchchem.com. The ability of this compound to form stable complexes with transition metals under challenging conditions, such as elevated temperatures and oxygen exposure, makes these resulting compounds valuable for industrial applications unibestpharm.com.

Optimization of Synthetic Pathways for this compound and its Derivatives

Optimization efforts in the synthesis of this compound and its derivatives aim to enhance reaction efficiency, yield, and purity. The copper-catalyzed method, which involves N,N-dimethylaniline, 4-dimethylaminopyridine, cuprous acetate, and di-tert-butylphosphine chloride, stands out for its high reported yields of 95-96% google.com.

In the context of catalytic applications, the use of preformed palladium/Dphppa complexes, such as bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl2(Amphos)2), has been shown to improve the efficiency of various cross-coupling reactions nih.govtcichemicals.com. For example, in Suzuki-Miyaura catalyst-transfer condensation polymerization, mixing the this compound-palladium catalyst and base prior to polymerization has been found to result in polymers with narrower dispersity researchgate.net.

Production of Modified this compound Structures for Enhanced Research Utility

The production of modified this compound structures is driven by the need for ligands with tailored properties for specific research applications. The bulky and electron-rich nature of this compound makes it highly effective in enhancing the efficiency of various cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, Buchwald-Hartwig aminations, Sonogashira, and Negishi couplings leapchem.commsesupplies.com. Its steric bulk and strong electron-donating properties contribute to stabilizing reactive intermediates and preventing aggregation in catalytic cycles, leading to improved regio- and chemoselectivity leapchem.com.

This compound also plays a role in functional group transformations beyond catalysis. For instance, it has been successfully utilized in the one-pot conversion of alkyl azides to diazo compounds. This demonstrates this compound's utility in site-selective reactions and transient protection strategies for azido (B1232118) groups, enabling subsequent click functionalization and deprotection acs.orgfigshare.comchemrxiv.org. Related ligands, such as aromatic amide-derived phosphanes (Aphos), which are hemilabile P,O-coordinating ligands, have also been developed and screened for their catalytic efficacy in reactions like room-temperature Suzuki-Miyaura couplings nih.gov.

Molecular Interactions and Biophysical Characterization of Dphppa

Dphppa Dimerization Models in Artificial and Biological Membrane Environments

The behavior of this compound within membrane systems is profoundly influenced by its ability to self-associate, particularly forming dimers. This dimerization significantly impacts its photophysical characteristics, providing insights into the molecular crowding and interactions within lipid bilayers.

Elucidation of Concentration-Dependent Photophysical Properties of this compound

For instance, the fluorescence excited-state lifetime of DPH and its phospholipid derivatives, including this compound, is sensitive to their concentration in dipalmitoylphosphatidylcholine (DPPC) multilamellar membranes nih.govlarodan.com. Global analysis of fluorescence phase shift and modulation ratio data for DPHpPC, a related probe, provided a good fit to the dimerization model across varying modulation frequencies and probe concentrations nih.govlarodan.com.

Table 1: Influence of Concentration on this compound Photophysical Properties (Conceptual Data)

| Property | Low Concentration (Monomeric) | High Concentration (Dimerized) | Observation/Mechanism | Source |

| Fluorescence Lifetime | Longer | Shorter | Dimerization alters excited state decay pathway | nih.govlarodan.com |

| Self-Quenching | Low | High | Increased dye-dye interactions | nih.govlarodan.com |

| Emission Spectrum | Characteristic Monomer | Potentially Red-shifted | Formation of excimers or altered excited states | nih.govlarodan.com |

| Excited State Symmetry | Maintained | Altered | Dimerization allows symmetry-disallowed decay | nih.govlarodan.com |

Theoretical Frameworks and Experimental Validation of this compound Dimerization

The theoretical framework for this compound dimerization posits that the self-association of these probes within the lipid bilayer is responsible for their concentration-dependent photophysical anomalies nih.govlarodan.com. This model suggests that the close proximity of this compound molecules in the membrane leads to the formation of non-fluorescent or weakly fluorescent dimers, which act as quenchers of the excited monomeric species.

Experimental validation of this dimerization model has been achieved through comprehensive spectroscopic techniques. Global analysis of fluorescence phase shift and modulation ratio data for DPHpPC, a closely related probe, demonstrated a strong correlation with the proposed dimerization model, fitting the data as a function of both modulation frequency and probe concentration nih.govlarodan.com. Importantly, global analysis of similar data for the charged phosphatide this compound indicated that this probe was significantly less prone to dimerization compared to the uncharged DPHpPC nih.govlarodan.com. This physically reasonable result lends strong support to the assumptions underlying the dimerization model, highlighting the role of electrostatic interactions in modulating probe self-association within the membrane environment nih.govlarodan.com.

This compound Interactions with Lipid Bilayers and Other Amphipathic Systems

This compound and its parent fluorophore, DPH, are widely used to characterize the physical properties of lipid bilayers, offering insights into their structural organization, dynamics, and the mechanisms of membrane processes.

Localization and Depth Sensing of this compound within Membrane Bilayers

This compound, as a derivative of DPH, is known to localize deeply within the hydrophobic core of membrane bilayers caymanchem.com. Studies using fluorescence quenching techniques with nitroxide-labeled lipids have shown that DPH and its derivatives are generally situated in the acyl-chain region, with their long axis predominantly oriented parallel to the fatty acyl chains of the bilayer caymanchem.com. While attachment to charged groups can anchor some DPH derivatives at a shallower depth, the absolute change in DPH depth is typically modest (less than 4 Å) caymanchem.com. This consistent deep localization allows this compound to effectively probe the hydrophobic interior of the membrane.

Table 2: Typical Localization Characteristics of DPH and Derivatives in Bilayers

| Probe Type | Typical Location in Bilayer | Orientation Relative to Bilayer Normal | Depth Change with Charged Anchors | Source |

| DPH and Derivatives | Deep within acyl-chain region | Predominantly parallel | Modest (<4 Å) | caymanchem.com |

Influence of this compound on Membrane Structural Organization and Dynamic Fluidity

This compound, through its DPH moiety, serves as a sensitive probe for assessing membrane structural organization and dynamic fluidity. DPH steady-state fluorescence anisotropy is a well-established parameter used to report alterations in the global fluidity of the plasma membrane. An increase in membrane fluidity, for example, due to increased unsaturation in fatty acid chains, can be detected by a decrease in DPH fluorescence anisotropy.

Research has indicated that DPH can influence a number of membrane properties, including the mass density distribution of lipids across the membrane and promoting the ordering of acyl chains around the probe. These perturbations, however, can be relatively weaker with increasing cholesterol concentration, suggesting that cholesterol can modulate the interaction of DPH with the membrane structure. The rotational motion of DPH is monitored to investigate membrane fluidity and lipid ordering, providing crucial data on the packing tightness of acyl parts of membrane phospholipid molecules.

This compound as a Probe for Investigating Lipid Mixing and Membrane Fusion Mechanisms

This compound's photophysical characteristics, particularly its concentration-dependent properties, make it suitable for investigating lipid mixing and membrane fusion mechanisms. Fluorometric methods commonly exploit processes like nonradiative energy transfer, fluorescence quenching, and pyrene (B120774) excimer formation, all of which are dependent on probe concentration, to assay membrane fusion.

In lipid mixing assays, this compound can be incorporated into membranes at concentrations where its fluorescence is self-quenched due to dye-dye interactions. Upon fusion with unlabeled membranes, the probe becomes dispersed, leading to a de-quenching effect and a measurable increase in fluorescence intensity. Similarly, if this compound forms excimers (excited-state dimers) at high concentrations with a red-shifted emission, its dilution upon fusion would result in a decrease in excimer emission and an increase in blue-shifted monomer fluorescence. This allows this compound to serve as a valuable tool for real-time monitoring of the intermixing of lipids between fusing membrane compartments, providing insights into the kinetics and mechanisms of membrane fusion events.

Table 3: this compound's Role in Lipid Mixing and Membrane Fusion Assays

| Assay Principle | This compound Behavior | Observable Change in Fluorescence | Insights Gained | Source |

| Fluorescence Self-Quenching | High concentration leads to quenching | Increase upon dilution/fusion | Monitoring lipid intermixing during fusion | |

| Excimer Formation | High concentration leads to excimer emission | Shift from excimer to monomer | Real-time tracking of membrane merging | |

| Concentration Dependence | Photophysical properties change with concentration | Various (lifetime, spectra) | Understanding fusion kinetics and mechanisms | nih.govlarodan.com |

Theoretical and Computational Investigations of Dphppa

Quantum Chemical Approaches to Dphppa Electronic Structure and Excited States

Quantum chemical calculations, including methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are routinely employed to investigate the electronic structure, ground state geometries, and excited state properties of molecules rsc.orgosti.govacs.org. These methods can predict absorption and emission spectra, understand charge transfer characteristics, and map potential energy surfaces for photochemical reactions rsc.orgacs.org. For this compound, specific quantum chemical studies detailing its electronic configurations, orbital contributions to transitions, or the nature and energies of its excited singlet and triplet states were not found in the search results. Research in this area for this compound would typically involve optimizing molecular geometries in both ground and excited states, calculating vertical excitation energies, and analyzing the character of electronic transitions (e.g., π→π, n→π, charge transfer) rsc.org.

Molecular Dynamics Simulations of this compound Diffusion and Orientation in Complex Membrane Systems

Molecular Dynamics (MD) simulations are instrumental in understanding the dynamic behavior of molecules in various environments, including complex membrane systems photochemcad.com. These simulations can provide insights into molecular diffusion coefficients, orientational preferences, and conformational changes within lipid bilayers acs.org. While MD simulations have been widely applied to study the behavior of fluorescent probes and other molecules in membranes strem.comosti.govacs.org, no specific studies were identified that detail the diffusion or orientation of this compound (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine) within complex membrane systems. Such investigations would typically involve simulating this compound within a lipid bilayer model (e.g., dipalmitoylphosphatidylcholine (DPPC) or sphingomyelin/cholesterol mixtures) to determine its preferred location, alignment relative to the bilayer normal, and rates of lateral or rotational diffusion strem.comacs.org.

Computational Modeling of this compound-Membrane Interactions and Perturbations

Computational modeling is crucial for understanding how molecules interact with and potentially perturb biological membranes tcichemicals.comresearchgate.netnih.gov. This includes assessing the energetic favorability of membrane insertion, the impact on membrane fluidity, thickness, or lipid acyl chain ordering, and the formation of pores or other structural changes osti.govresearchgate.net. Despite the general utility of computational modeling in membrane biophysics, specific computational studies on the interactions of this compound (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine) with membranes or any induced perturbations were not found. Research in this domain would typically employ atomistic or coarse-grained MD simulations to analyze this compound's effect on membrane properties, such as changes in mass density distribution, lipid acyl chain order, or membrane elasticity osti.govnih.gov.

Predictive Algorithms for this compound-Related Photophysical Properties and Environmental Sensitivity

The development of predictive algorithms, often incorporating machine learning (ML) techniques, is an emerging field in computational chemistry for forecasting molecular properties, including photophysical characteristics and environmental sensitivity chemspider.com. These algorithms can accelerate the discovery and design of new materials by predicting excitation energies, electronic spectra, and dynamics without extensive ab initio calculations or experimental data chemspider.com. However, no specific predictive algorithms or computational models tailored for forecasting the photophysical properties or environmental sensitivity of this compound (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine) were identified in the search results. Such algorithms would typically be trained on large datasets of similar compounds to predict how this compound's fluorescence quantum yield, lifetime, or spectral shifts might change in response to solvent polarity, pH, or the presence of specific ions rsc.org.

Structure Activity Relationship Sar Studies of Dphppa and Its Analogs

Elucidation of Structural Features Influencing Dphppa's Membrane Probing Capabilities

The core structural feature influencing this compound's membrane probing capabilities stems from its parent fluorophore, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). DPH is a highly hydrophobic, rod-like molecule that readily intercalates into the hydrophobic core of lipid bilayers citeab.comfishersci.ie. Its long axis tends to align approximately with the bilayer normal, allowing it to report on the order and fluidity of the lipid acyl chains citeab.com. Molecular dynamics simulations have shown that DPH prefers to be accommodated in the hydrophobic acyl chain region of dipalmitoylphosphatidylcholine (DPPC) membranes, with its average position estimated around 0.75-0.78 nm from the bilayer center, although its distribution can be broad citeab.com.

This compound, as a phospholipid derivative, integrates into the membrane bilayer due to its inherent lipid-like structure, positioning the DPH fluorophore within the membrane while its phosphatidic acid headgroup interacts with the more polar regions fishersci.iecaymanchem.com. The photophysical properties of the DPH fluorophore, such as its fluorescence intensity, lifetime, and anisotropy, are highly sensitive to the polarity, viscosity, and molecular order of its immediate microenvironment within the membrane cenmed.comnih.gov. This environmental sensitivity enables this compound and similar probes to serve as reporters for various membrane characteristics, including lipid tail order, hydration at the membrane-water interface, and membrane electrostatic properties fishersci.iecenmed.com.

Impact of Chemical Modifications on this compound's Interaction Profiles within Membranes

Chemical modifications to the this compound scaffold, particularly alterations to its headgroup or acyl chains, significantly impact its interaction profiles within membranes. A notable example involves the comparison between this compound (a charged phosphatidic acid derivative) and DPHpPC (a similar but uncharged phosphatidylcholine derivative). Studies have shown that this compound is considerably less prone to dimerization within a membrane bilayer compared to DPHpPC fishersci.ie. This difference highlights the critical role of the charged phosphatidic acid headgroup in influencing the self-association and distribution of the probe within the membrane environment. The electrostatic interactions between the charged headgroup and the membrane's surface potential, as well as headgroup packing, play a crucial role in determining the probe's localization and behavior.

General principles from SAR studies on other membrane-active molecules underscore the importance of hydrophobicity and charge. For instance, the hydrophobicity of a compound is a strong determinant of its affinity for and selectivity in membrane partitioning lipidmaps.org. Similarly, the tail hydrophobicity and headgroup charge density of lipid-like compounds have been shown to strongly correlate with their membrane-active properties and ability to permeabilize membranes wikipedia.org. These findings suggest that modifying the length, saturation, or branching of the acyl chains in this compound, or altering the charge and chemical nature of its headgroup, would predictably lead to changes in its membrane insertion depth, lateral diffusion, binding affinity, and sensitivity to specific lipid environments.

| Probe Type | Key Structural Modification | Impact on Membrane Interaction | Reference |

| This compound | Phosphatidic acid headgroup (charged) | Reduced dimerization compared to uncharged analogs | fishersci.ie |

| DPH | Rod-like hydrophobic core | Deep intercalation into hydrophobic acyl chain region, alignment with bilayer normal | citeab.com |

| General Peptides | Side chain composition (e.g., hydrophobicity, charge) | Influences membrane binding affinity, insertion depth, and structural alterations | sigmaaldrich.compubcompare.ai |

Computational Approaches to this compound SAR Analysis, including QSAR and 3D-QSAR

Computational approaches, particularly molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) methodologies, are instrumental in elucidating the SAR of this compound and its analogs.

Molecular Dynamics (MD) simulations have been extensively employed to understand the behavior of DPH in lipid bilayers. These simulations provide detailed insights into the distribution, orientation, and dynamics of the probe within the membrane at an atomic level citeab.com. For example, 50 ns MD simulations have confirmed that DPH does not cluster but rather prefers to embed in the hydrophobic acyl chain region of dipalmitoylphosphatidylcholine (DPPC) bilayers, aligning its long axis with the bilayer normal citeab.com. MD simulations can also reveal rare events such as flip-flops of DPH molecules between leaflets and their rotational and lateral diffusion within the bilayer citeab.com. Such simulations are critical for understanding how structural nuances influence the probe's precise location and movement, which in turn affects its ability to report on specific membrane properties.

While direct 3D-QSAR studies specifically on this compound for membrane probing are less commonly reported in the general literature, the principles of QSAR and 3D-QSAR are highly applicable. QSAR methods establish mathematical relationships between molecular descriptors (e.g., physicochemical properties, structural features) and biological activities or properties mitoproteome.org. For membrane-interacting compounds, QSAR can be used to predict membrane-water partition coefficients from molecular structures nih.govnih.govnih.gov. This involves calculating various theoretical molecular descriptors and using statistical methods like multilinear regressions or artificial neural networks to build predictive models nih.gov. 3D-QSAR, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extends this by considering the 3D steric and electrostatic fields around molecules, providing contour maps that highlight regions where specific features (e.g., hydrophobic groups, hydrogen bond donors/acceptors) are favorable or unfavorable for activity. Applying these methods to a series of this compound analogs could reveal the precise steric and electronic requirements for optimal membrane partitioning, specific membrane domain targeting, or desired changes in fluorescence properties. For instance, an implicit solvent model like COSMOmic, combined with MD simulations, has been used to screen the water-membrane partition and translocation free energies for small molecules, demonstrating how systematic changes to head and tail group structures influence membrane partitioning.

Rational Design of Novel this compound-Derived Probes with Tailored Biophysical Responses

The comprehensive understanding gained from SAR and computational studies directly informs the rational design of novel this compound-derived probes with tailored biophysical responses. The goal is to engineer probes that exhibit specific interactions with membranes or report on particular biophysical parameters with enhanced sensitivity or selectivity.

The knowledge of DPH's deep intercalation and alignment within the hydrophobic core of membranes provides a basis for designing probes that specifically target this region citeab.com. By modifying the DPH fluorophore itself, researchers can aim for different spectral properties (e.g., excitation/emission wavelengths, quantum yield) or photostability, allowing for multi-color imaging or studies under prolonged illumination cenmed.comnih.gov. For example, designing fluorescent probes with optimized photophysical properties is a key development area in membrane biophysics cenmed.com.

Furthermore, by chemically modifying the phospholipid moiety of this compound, probes can be designed to target specific membrane domains or depths, or to respond to localized changes in membrane composition or physical state. For instance, altering the acyl chain length or introducing specific functional groups could influence the probe's lateral mobility or its preference for ordered versus disordered lipid phases citeab.com. The charged headgroup of this compound already provides a basis for differential interaction compared to uncharged analogs fishersci.ie. Further modifications to the headgroup could enable targeting of membranes with specific lipid compositions, such as those enriched in negatively charged lipids like phosphatidic acid caymanchem.comnih.gov. The ability of this compound to report on membrane fluidity, lipid ordering, and electrostatic potential through its fluorescence properties makes it an excellent scaffold for developing new optical probes that can sensitively detect cellular events or changes in membrane integrity citeab.comcenmed.comnih.gov. This rational design process, leveraging SAR insights, allows for the creation of probes with enhanced sensitivity, selectivity, and utility in diverse biological applications.

Advanced Analytical Methodologies in Dphppa Research

Chromatographic and Mass Spectrometric Approaches for Dphppa Purity and Research Sample Analysis

Without published research specifically on "this compound," generating content for these topics would result in speculation and would not meet the requirements for scientifically accurate and detailed findings.

Mechanisms of Biological Perturbation and Probing Mediated by Dphppa

Dphppa as a Fluorescent Probe for Assessing Membrane Integrity and Permeability in Research Models

Fluorescent probes, including DPH and its phospholipid derivatives like this compound, serve as invaluable tools for assessing membrane integrity and permeability in diverse research models. These lipophilic dyes integrate into the hydrophobic interior of lipid bilayers, and their fluorescence properties are highly sensitive to the surrounding environment, making them ideal for monitoring changes in membrane organization and dynamics rsc.orgjmb.or.kr.

DPH, for instance, is largely non-fluorescent in aqueous solutions but exhibits strong fluorescence upon intercalation into membranes, allowing it to be used as a probe for viscosity, polarity, and lipid order nih.gov. The fluorescence properties, such as anisotropy and lifetime, of DPH and its derivatives are extensively utilized to scrutinize the organization and dynamics of lipid membranes at different depths within the bilayer rsc.org. Changes in membrane fluidity, which are often indicative of altered lipid composition or order, can be detected through DPH binding assays nih.gov.

Membrane permeability, a critical property of cellular and model membranes, is frequently assessed using fluorescence techniques. These methods often rely on the leakage of self-quenching probes or the use of dye/quencher pairs from vesicles, providing quantitative insights into membrane barrier function nih.gov. Fluorescent microscopy, in conjunction with probes like DPH, can also provide visual insights into the morphology and integrity of liposome (B1194612) models, although careful selection of the probe is necessary to avoid inadvertently altering liposome characteristics jmb.or.kr. For example, DPH fluorescence analysis has been employed to detect disturbances in fungal plasma membranes, highlighting its utility in assessing membrane integrity in cellular contexts researchgate.net.

Investigation of this compound's Role in Membrane Disruption and Pore Formation Mechanisms

This compound, as a derivative of DPH, plays a significant role in investigating membrane disruption and pore formation mechanisms due to its sensitivity to changes in the membrane environment. Its photophysical properties, such as concentration-dependent self-quenching, have been interpreted in terms of probe dimerization within the membrane bilayer rsc.org. This sensitivity makes this compound and similar DPH derivatives useful indicators of structural alterations that occur during membrane disruption.

Membrane disruption is a fundamental process in various biological phenomena, often involving the formation of pores. These pores can lead to the loss of membrane potential and the rapid release of intracellular components, ultimately resulting in cell death nih.gov. Common models describing pore formation include the barrel-stave and toroidal pore mechanisms nih.govmdpi.com. In the toroidal model, peptides accumulate on the membrane surface and, upon reaching a critical concentration, induce membrane curvature and form pores lined by both peptide and lipids mdpi.com.

Studies on other membrane-active agents, such as amyloidogenic proteins, have revealed complex, multi-step mechanisms of membrane disruption. These can involve the initial formation of ion-selective pores, followed by non-specific fragmentation of the lipid membrane. The process of membrane rupture can also proceed through the growth of a hydrophobic pore into a hydrophilic pore. While this compound directly reports on the physical state of the membrane, its altered fluorescence characteristics in the presence of membrane-disrupting agents can indirectly provide insights into these complex mechanisms, reflecting changes in lipid packing, fluidity, and the formation of defects or pores.

This compound in the Context of Investigating Membrane-Active Peptides and Compounds (e.g., Papiliocin)

DPH fluorescence analysis has been instrumental in studying the membrane-perturbing effects of various membrane-active peptides and compounds, including Papiliocin. Papiliocin is a 37-residue antimicrobial peptide (AMP) isolated from the swallowtail butterfly, Papilio xuthus, known for its potent antifungal and antibacterial activities, particularly against Gram-negative bacteria.

Research has demonstrated that Papiliocin exerts its antimicrobial activity by perturbing and disrupting the fungal plasma membrane. Fluorescent dye leakage experiments are a common method to confirm the membrane-disruptive action of such peptides. For instance, calcein (B42510) leakage from large unilamellar vesicles (LUVs) and rhodamine leakage from giant unilamellar vesicles (GUVs) have been used to visualize and confirm Papiliocin's effects on model fungal membranes.

Crucially, DPH fluorescence analysis has directly shown that Papiliocin disturbs the fungal plasma membrane in organisms like Candida albicans researchgate.net. This indicates that DPH and its derivatives are sensitive enough to detect the membrane alterations induced by such peptides. Furthermore, studies have suggested that the antifungal mechanism of Papiliocin originates from its pore-forming action, with the estimated radius of these pores ranging from 2.3 nm to 3.3 nm researchgate.net.

Table 1: Characteristics of Papiliocin-Induced Membrane Pores

| Characteristic | Value | Reference |

| Pore Radius (estimated) | 2.3 nm to 3.3 nm | researchgate.net |

| Mechanism | Pore-forming action | researchgate.net |

| Target Organism | Candida albicans (fungal plasma membrane) | researchgate.net |

The interaction of Papiliocin with bacterial membrane components, such as lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, has also been investigated using intrinsic tryptophan fluorescence, revealing key binding interactions. The use of DPH and its derivatives in conjunction with such studies provides a comprehensive understanding of how membrane-active compounds exert their effects by altering the physical properties and integrity of cellular membranes.

Future Directions and Emerging Research Avenues for Dphppa

Integration of Dphppa Research with Artificial Intelligence and Machine Learning for Data Analysis and Prediction

Currently, there is no specific evidence of the integration of this compound research with artificial intelligence (AI) and machine learning (ML). However, the broader field of chemical and materials science is increasingly leveraging these computational tools for data analysis and prediction.

In similar research areas, AI and ML are being used to:

Accelerate materials discovery: AI algorithms can analyze large datasets of chemical structures and properties to predict novel compounds with desired characteristics.

Optimize reaction conditions: Machine learning models can predict the optimal parameters for synthesizing chemical compounds, leading to higher yields and purity.

Analyze complex biological data: In drug discovery and development, AI is used to analyze genomic, proteomic, and metabolomic data to identify new drug targets and predict the efficacy of potential drug candidates.

Future research on this compound could potentially benefit from the application of AI and ML in these areas, provided that sufficient data is generated to train and validate the computational models.

Exploration of this compound in Novel Biomolecular Research Applications and Methodologies

The exploration of any new chemical compound in biomolecular research involves identifying its potential applications and developing new methodologies for its use. Given the lack of specific data on this compound, its potential applications remain hypothetical.

General areas where a novel compound like this compound could be explored include:

Fluorescent labeling: If this compound is fluorescent, it could be used to label and visualize specific biomolecules or cellular structures.

Drug delivery: The compound could be investigated for its ability to carry and release drugs to specific targets within the body.

Probing protein-protein interactions: this compound could potentially be designed to bind to specific proteins and modulate their interactions with other proteins.

This compound as a Foundational Probe for Studying Complex Biological Interfaces

The study of complex biological interfaces, such as cell membranes and protein-protein interaction surfaces, is crucial for understanding cellular processes. Probes are essential tools in these studies, allowing researchers to investigate the structure and function of these interfaces.

For this compound to be considered a foundational probe, it would need to exhibit specific properties, such as:

Affinity and specificity: The ability to bind to a particular biological interface with high affinity and specificity.

Reporter properties: The capacity to generate a detectable signal (e.g., fluorescence) that changes in response to its environment at the interface.

Minimal perturbation: The probe should not significantly alter the structure or function of the biological interface it is studying.

Without experimental data on the properties of this compound, its potential as a probe for studying complex biological interfaces remains to be determined.

Q & A

Q. What are the recommended methodologies for synthesizing Dphppa with high purity, and how can researchers validate its structural integrity?

To synthesize this compound, employ techniques like nucleophilic aromatic substitution or cross-coupling reactions, optimizing parameters (e.g., temperature, catalyst loading) for yield and purity. Validate structural integrity using:

- Nuclear Magnetic Resonance (NMR) : Analyze peak splitting and integration ratios to confirm functional groups .

- High-Performance Liquid Chromatography (HPLC) : Measure retention times against standards to assess purity (>98%) .

- Mass Spectrometry (MS) : Confirm molecular weight and isotopic patterns .

Example Data Table:

| Technique | Parameter | Target Value |

|---|---|---|

| NMR | Chemical Shift (ppm) | 7.2–8.5 (aromatic H) |

| HPLC | Purity Threshold | ≥98% |

| MS | Molecular Ion Peak | m/z 320.1 |

Q. How should researchers design initial experiments to assess this compound’s physicochemical properties?

Adopt a tiered approach:

Solubility : Test in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) using shake-flask methods .

Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .

Photostability : Expose to UV-Vis light and monitor degradation via UV spectroscopy .

Document deviations from expected results and adjust hypotheses iteratively .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, Cohen’s d) to identify outliers or confounding variables .

- Experimental Replication : Standardize protocols (e.g., cell lines, incubation times) to isolate variables .

- Mechanistic Studies : Use computational modeling (e.g., molecular docking) to explore binding affinities under varying conditions .

Example Workflow:

Identify conflicting studies (e.g., EC50 values vary by >50%).

Replicate experiments with controlled parameters.

Q. What strategies optimize this compound’s stability in long-term storage for pharmacokinetic studies?

- Lyophilization : Test cryoprotectants (e.g., trehalose) to prevent degradation .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and analyze degradation products via LC-MS .

- Data Management : Archive raw spectra and chromatograms in FAIR-compliant repositories (e.g., Zenodo) with metadata tagging .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., nanotechnology or environmental toxicology)?

- Nanocarrier Compatibility : Assess encapsulation efficiency in liposomes using dynamic light scattering (DLS) .

- Ecotoxicology Profiling : Conduct Daphnia magna assays to evaluate LC50 values, referencing OECD guidelines .

- Data Sharing : Use interoperable formats (e.g., .csv, .mnova) and cite datasets via DOIs in publications .

Methodological and Ethical Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Q. How should researchers address ethical and data privacy concerns when handling human-derived samples in this compound assays?

- Informed Consent : Obtain explicit permission for secondary use of biospecimens .

- Data Anonymization : Remove identifiers from datasets and store in encrypted repositories .

- Impact Assessments : Conduct a Data Protection Impact Assessment (DPIA) if handling genetic data .

Data Management and Reproducibility

Q. What elements are critical in a Data Management Plan (DMP) for this compound research?

- Data Types : Specify raw spectra, processed datasets, and metadata .

- Storage Protocols : Use cloud platforms (e.g., AWS S3) with version control .

- Sharing Policies : Define embargo periods and access tiers (e.g., open access vs. restricted) .

Q. How can researchers enhance the reproducibility of this compound-based experiments?

- Protocol Pre-Registration : Share methods on platforms like Protocols.io before experimentation .

- Negative Controls : Include solvent-only and inhibitor-treated groups in bioassays .

- Collaborative Verification : Partner with independent labs for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.